molecular formula C12H24 B1237925 3-Dodecene CAS No. 2030-83-3

3-Dodecene

Cat. No.: B1237925
CAS No.: 2030-83-3
M. Wt: 168.32 g/mol
InChI Key: WLTSXAIICPDFKI-FNORWQNLSA-N
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Description

3-Dodecene is an organic compound with the chemical formula C₁₂H₂₄ It is a straight-chain alkene with a double bond located at the third carbon atomIt is insoluble in water but soluble in organic solvents such as ethanol, ethyl ether, and acetone .

Chemical Reactions Analysis

3-Dodecene undergoes several types of chemical reactions, including:

Scientific Research Applications

3-Dodecene has various applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 3-Dodecene involves its interaction with various molecular targets and pathways. In catalytic processes, this compound can form carbonium ions, which are highly reactive intermediates. These intermediates can undergo further reactions, such as alkylation, to form more complex molecules . The double bond in this compound makes it a versatile reactant in various chemical transformations.

Comparison with Similar Compounds

3-Dodecene can be compared with other similar alkenes, such as:

This compound is unique due to its specific position of the double bond, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

(E)-dodec-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h5,7H,3-4,6,8-12H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTSXAIICPDFKI-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901015936
Record name (E)-3-dodecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2030-83-3, 7239-23-8, 7206-14-6
Record name 3-Dodecene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002030833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3-Dodecene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3-dodecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-dodec-3-ene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Dodecene
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3-Dodecene
Reactant of Route 6
3-Dodecene

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